molecular formula C9H5ClFNS B1628295 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole CAS No. 42445-38-5

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B1628295
CAS No.: 42445-38-5
M. Wt: 213.66 g/mol
InChI Key: WXAGIWOTZPAABI-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole typically involves the reaction of 2-chloro-4-fluoroacetophenone with thiourea in the presence of bromine in dry ethanol . This reaction forms the thiazole ring through a cyclization process. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-4-fluoroacetophenone, thiourea, bromine.

    Reaction Conditions: Dry ethanol as the solvent, bromine as the halogenating agent.

    Procedure: The mixture is stirred and heated to promote cyclization, resulting in the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiophenolate in ethanol under reflux conditions.

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiazolidine derivatives.

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The thiazole ring can interact with active sites of enzymes, affecting their catalytic functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar in structure but lacks the thiazole ring.

    2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.

    4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: A derivative with an amine group.

Uniqueness

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole is unique due to the presence of both chlorine and fluorine atoms on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacophore in drug design and development.

Properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAGIWOTZPAABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589638
Record name 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42445-38-5
Record name 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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